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Introduction

Furfuryl methyl sulfide is a sulfur-containing furan derivative of interest in various fields,
including flavor and fragrance chemistry, as well as a potential scaffold in medicinal chemistry.
Understanding its conformational landscape, electronic properties, and thermochemistry is
crucial for predicting its reactivity, designing derivatives, and elucidating its mechanism of
action in biological systems. Quantum chemical calculations provide a powerful theoretical
framework for investigating these molecular properties at the atomic level.

This technical guide provides an in-depth overview of the application of quantum chemical
methods to study furfuryl methyl sulfide. It details established computational protocols,
presents key quantitative data derived from these calculations, and outlines the corresponding
experimental methodologies used for validation.

Computational Methodologies

A common approach for the theoretical study of molecules like furfuryl methyl sulfide involves
a combination of high-level composite methods for accurate energy calculations and Density
Functional Theory (DFT) for geometry optimization and vibrational analysis.

Geometry Optimization and Vibrational Frequencies
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The initial step in most quantum chemical studies is to determine the stable conformation(s) of
the molecule. This is achieved through geometry optimization, where the energy of the
molecule is minimized with respect to the coordinates of its atoms. A widely used and
computationally efficient method for this purpose is DFT, particularly with the B3LYP functional
and the 6-31G(d) basis set.

Following geometry optimization, vibrational frequency calculations are typically performed at
the same level of theory. These calculations serve two main purposes: to confirm that the
optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and
to provide theoretical vibrational spectra that can be compared with experimental data (e.g.,
from IR and Raman spectroscopy). The calculated vibrational frequencies are often scaled by
an empirical factor to better match experimental values.

Thermochemical Calculations

For highly accurate thermochemical data, such as enthalpies of formation, more sophisticated
methods are required. The Gaussian-n (Gn) theories, such as G3 theory, are composite
methods that approximate high-level electronic structure calculations through a series of well-
defined steps. These methods are known to provide "chemical accuracy" (typically within 1-2
kcal/mol of experimental values) for a wide range of molecules.

The G3 method typically involves:
e An initial geometry optimization at the MP2/6-31G(d) level of theory.
» A series of single-point energy calculations with higher levels of theory and larger basis sets.

» Corrections for electron correlation, basis set effects, and zero-point vibrational energy.

Experimental Protocols for Validation

Theoretical calculations are most powerful when validated by experimental data. For
thermochemical properties, the following experimental techniques are paramount.

Combustion Calorimetry

The standard molar enthalpy of combustion (AcHm?®) is a key experimental value for
determining the standard molar enthalpy of formation (AfHmM®). This is determined using a
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combustion calorimeter. A known mass of the substance is burned in a high-pressure oxygen
atmosphere within a sealed container (the "bomb"). The heat released by the combustion
reaction is absorbed by the surrounding water bath, and the temperature change is precisely
measured. From this, the standard specific energy of combustion can be calculated.

Calvet Microcalorimetry

The standard molar enthalpy of vaporization (AgIHmM®) is determined using a Calvet
microcalorimeter. This technique measures the heat flow associated with the phase transition
from liquid to gas at a constant temperature. The enthalpy of vaporization is a crucial piece of
data for converting experimentally determined enthalpies of formation in the liquid phase to the
gas phase, which is the state typically modeled in quantum chemical calculations.

Data Presentation

The following tables summarize the key quantitative data from theoretical calculations and
experimental measurements for furfuryl methyl sulfide.

Parameter Computational Method Calculated Value

Gas-Phase Enthalpy of

] G3 Theory -83.9+4.5
Formation (kJ-mol=1)[1]
Parameter Experimental Method Measured Value
Standard Molar Enthalpy of , ,

) Combustion Calorimetry -3656.9 + 1.2
Combustion (kJ-mol~1)[1]
Standard Molar Enthalpy of ) .
Calvet Microcalorimetry 46.8+0.9

Vaporization (kJ-mol=1)[1]

Liquid-Phase Enthalpy of

Formation (kJ-mol~%)[1]

Derived from Combustion Data -132.0+ 1.5

Gas-Phase Enthalpy of Derived from Experimental

Formation (kJ-mol~=1)[1] Data

-85.2+1.7
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Visualizations

The following diagrams illustrate the logical workflow of the computational and experimental
procedures described in this guide.
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Computational Workflow for Furfuryl Methyl Sulfide.
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Experimental Workflow for Thermochemical Validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methyl-sulfide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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